5-Chloro-2-ethoxybenzaldehyde: A Comprehensive Technical Guide
5-Chloro-2-ethoxybenzaldehyde: A Comprehensive Technical Guide
CAS Number: 27682-64-0
This technical guide provides an in-depth overview of 5-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and potential for use in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.
Chemical and Physical Properties
5-Chloro-2-ethoxybenzaldehyde is a solid at room temperature with a faint characteristic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 27682-64-0 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| IUPAC Name | 5-chloro-2-ethoxybenzaldehyde | [1] |
| Synonyms | 5-chloro-2-ethoxy-benzaldehyde, NSC128961 | |
| Melting Point | 66-67 °C | |
| Boiling Point | 279.1 °C at 760 mmHg | |
| Density | 1.202 g/cm³ | |
| Appearance | Solid | [1] |
Safety Information:
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Signal Word: Warning[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Synthesis of 5-Chloro-2-ethoxybenzaldehyde
The primary synthetic route to 5-Chloro-2-ethoxybenzaldehyde is through the Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol, in this case, 5-chlorosalicylaldehyde, with an ethyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of related 2-ethoxybenzaldehyde derivatives.[3]
Materials:
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5-chlorosalicylaldehyde
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Ethyl iodide or ethyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
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Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of 5-chlorosalicylaldehyde).
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Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 equivalents) to the mixture.
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Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 20°C for an extended period or gently heated to increase the rate) and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). A cited synthesis suggests stirring at 20°C for 48 hours can lead to a high yield.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude 5-Chloro-2-ethoxybenzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure product.
Synthesis of 5-Chloro-2-ethoxybenzaldehyde.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, and the aldehyde proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.3 | Singlet | - |
| Aromatic (H-6) | ~7.8 | Doublet | ~2.5 |
| Aromatic (H-4) | ~7.5 | Doublet of doublets | ~8.8, 2.5 |
| Aromatic (H-3) | ~7.0 | Doublet | ~8.8 |
| Methylene (-OCH₂CH₃) | ~4.1 | Quartet | ~7.0 |
| Methyl (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~189 |
| C-2 (C-OEt) | ~159 |
| C-5 (C-Cl) | ~128 |
| C-1 (C-CHO) | ~125 |
| C-4 | ~135 |
| C-6 | ~128 |
| C-3 | ~114 |
| Methylene (-OCH₂) | ~65 |
| Methyl (-CH₃) | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl and ether functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1680-1700 (strong) |
| C-H (aldehyde) | ~2720 and ~2820 (medium) |
| C-O (ether) | ~1250 (strong) |
| C-Cl | ~700-800 |
| Aromatic C=C | ~1450-1600 |
Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy:
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Prepare a solution of 5-10 mg of 5-Chloro-2-ethoxybenzaldehyde in a deuterated solvent (e.g., CDCl₃).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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For ¹H NMR, set the spectral width from 0 to 12 ppm and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
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For ¹³C NMR, set the spectral width from 0 to 200 ppm with proton decoupling and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy:
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For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Record the spectrum in the mid-infrared range (4000 to 400 cm⁻¹).
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A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted.
Workflow for Spectroscopic Characterization.
Potential Applications in Drug Discovery
While there is limited direct research on the biological activities of 5-Chloro-2-ethoxybenzaldehyde, its structural motifs are present in molecules with known pharmacological properties. Derivatives of substituted benzaldehydes and salicylaldehydes have been investigated for a range of therapeutic applications.
For instance, compounds containing a 5-chlorosalicyl moiety have been explored for their antimicrobial and antiviral activities. The chlorine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with biological targets.
Derivatives of 2-alkoxybenzaldehydes have also been studied in the context of cancer research . For example, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.
Given these precedents, 5-Chloro-2-ethoxybenzaldehyde represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to identify potential molecular targets.
Role in Drug Discovery Funnel.
